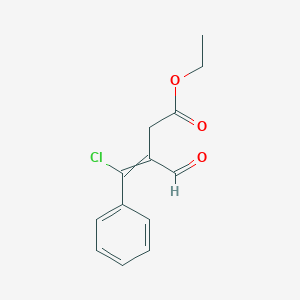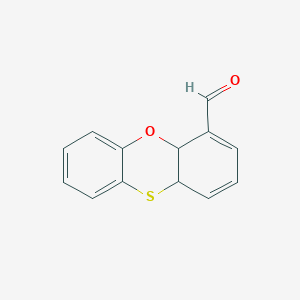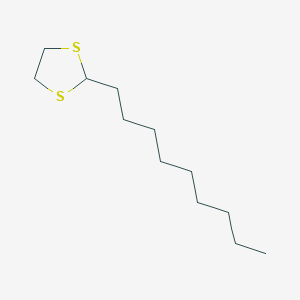
1,3-Dithiolane, 2-nonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolane, 2-nonyl-: is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one carbon atom. This compound is part of the broader class of 1,3-dithiolanes, which are known for their stability and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dithiolanes, including 1,3-Dithiolane, 2-nonyl-, can be synthesized from carbonyl compounds through a reaction with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring.
Industrial Production Methods: Industrial production of 1,3-Dithiolane, 2-nonyl- often involves the use of efficient catalysts such as yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 1,3-Dithiolane, 2-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and thioethers
Substitution: Various organosulfur compounds
科学的研究の応用
1,3-Dithiolane, 2-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in multistep organic syntheses.
Biology: Investigated for its potential role in biological systems due to its sulfur-containing structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 1,3-Dithiolane, 2-nonyl- involves its ability to form stable thioacetal linkages with carbonyl compounds . This stability is due to the resonance stabilization provided by the sulfur atoms in the ring. The compound can also undergo deprotonation to form reactive intermediates that participate in various chemical transformations .
類似化合物との比較
1,2-Dithiolane: Another isomer of 1,3-dithiolane, differing in the position of the sulfur atoms.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane, with similar chemical properties.
Uniqueness: 1,3-Dithiolane, 2-nonyl- is unique due to its specific ring structure and the presence of a nonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions .
特性
CAS番号 |
131195-53-4 |
|---|---|
分子式 |
C12H24S2 |
分子量 |
232.5 g/mol |
IUPAC名 |
2-nonyl-1,3-dithiolane |
InChI |
InChI=1S/C12H24S2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3 |
InChIキー |
DYNKHQGIKHTBME-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1SCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


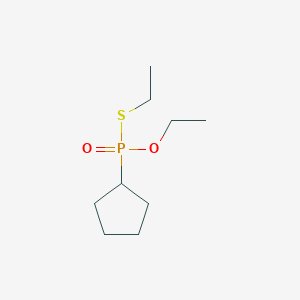
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
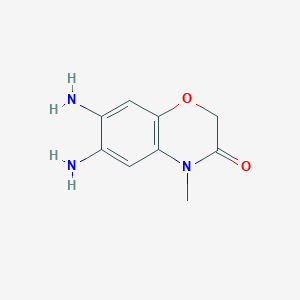
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
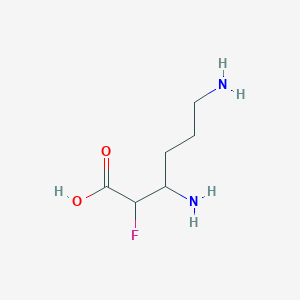
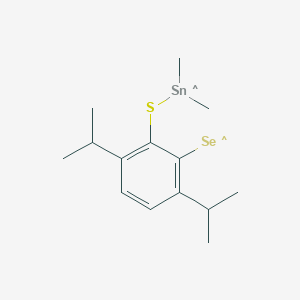
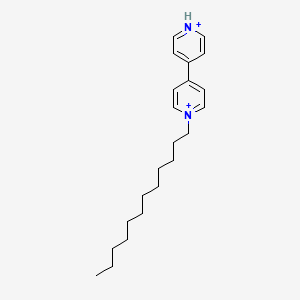
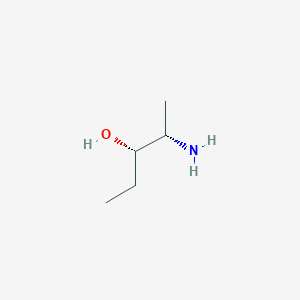
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
